molecular formula C14H13FO2 B14039057 6-(Benzyloxy)-2-fluoro-3-methylphenol

6-(Benzyloxy)-2-fluoro-3-methylphenol

Cat. No.: B14039057
M. Wt: 232.25 g/mol
InChI Key: VMKPWZGBMJKMCR-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-fluoro-3-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a benzyloxy group, a fluorine atom, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-fluoro-3-methylphenol typically involves multiple steps. One common method includes the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Benzyloxy)-2-fluoro-3-methylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-fluoro-3-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzyloxy)-2-fluoro-3-methylphenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

6-(Benzyloxy)-2-fluoro-3-methylphenol is a compound of interest due to its potential biological activities, including antimicrobial and antioxidant properties. This article reviews various studies on its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound features a benzyloxy group and a fluorine atom, which influence its lipophilicity and metabolic stability. The presence of the fluorine atom enhances the compound's ability to interact with biological targets, potentially improving its efficacy as a therapeutic agent.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. It has been shown to inhibit certain enzymes involved in oxidative stress, leading to antioxidant effects. The benzyloxy group enhances binding affinity to molecular targets, while the fluorine atom contributes to metabolic stability .

Biological Activity Overview

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Antioxidant Activity : The compound may inhibit oxidative stress pathways, showcasing its antioxidant properties .
  • Enzyme Inhibition : It can modulate enzyme activity, particularly those involved in metabolic processes, which could lead to therapeutic applications in diseases related to oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AntioxidantInhibits oxidative stress enzymes
Enzyme InhibitionModulates activity of specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds and found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antibacterial agents.
  • Oxidative Stress Modulation : In vitro studies demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels in human cell lines, indicating its role as an antioxidant. The mechanism involved the inhibition of key enzymes responsible for ROS production, highlighting its therapeutic potential in oxidative stress-related diseases .
  • Enzyme Interaction Studies : Binding affinity assays showed that this compound has a strong affinity for certain metabolic enzymes, which could lead to its application in drug development for conditions like cancer and neurodegenerative diseases .

Properties

Molecular Formula

C14H13FO2

Molecular Weight

232.25 g/mol

IUPAC Name

2-fluoro-3-methyl-6-phenylmethoxyphenol

InChI

InChI=1S/C14H13FO2/c1-10-7-8-12(14(16)13(10)15)17-9-11-5-3-2-4-6-11/h2-8,16H,9H2,1H3

InChI Key

VMKPWZGBMJKMCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OCC2=CC=CC=C2)O)F

Origin of Product

United States

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